2,2-Bis(4-aminophenyl)hexafluoropropane
CAS No.: 1095-78-9
Cat. No.: VC21078329
Molecular Formula: C15H12F6N2
Molecular Weight: 364.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1095-78-9 |
---|---|
Molecular Formula | C15H12F6N2 |
Molecular Weight | 364.29 g/mol |
IUPAC Name | 4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline |
Standard InChI | InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H,22-23H2 |
Standard InChI Key | BEKFRNOZJSYWKZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N |
Canonical SMILES | C1=CC(=C(C=C1C(C2=CC(=C(C=C2)N)N)(C(F)(F)F)C(F)(F)F)N)N |
Introduction
Physical and Chemical Properties
2,2-Bis(4-aminophenyl)hexafluoropropane exhibits specific physical and chemical properties that influence its behavior in various applications. These properties are summarized in Table 1 below:
Property | Value |
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Molecular Formula | C15H12F6N2 |
Molecular Weight | 334.260 g/mol |
Physical Appearance | White to pale crystalline solid |
Density | 1.4±0.1 g/cm³ |
Melting Point | 195-198°C |
Boiling Point | 351.2±42.0°C at 760 mmHg |
Flash Point | 159.4±18.6°C |
Water Solubility | Insoluble |
LogP | 1.73 |
Vapor Pressure | 0.0±0.8 mmHg at 25°C |
Index of Refraction | 1.527 |
The hexafluoroisopropylidene bridge in the compound contributes to its hydrophobicity and also affects its thermal properties, making it suitable for high-temperature applications . The presence of two amino groups makes it an excellent candidate for various polymerization reactions, particularly in the synthesis of polyimides and related polymers.
Synthesis Methods
Several methods have been developed for the synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane, with varying levels of efficiency, yield, and purity. The main synthetic routes are described below.
Friedel-Crafts Reaction Approach
One of the most commonly employed methods involves the Friedel-Crafts reaction of 4-(hexafluoro-2-hydroxy-isopropyl)aniline with aniline in the presence of aluminum chloride. According to NASA research, optimizing this reaction by using hydrochloride salts and selecting optimum reagent ratios, reaction times, and temperatures resulted in approximately 20% yield of pure crystallized 2,2-bis(4-aminophenyl)hexafluoropropane in 0.2 mole reaction batches. In smaller batches (approximately 0.01 mole), yields up to 40% were achieved . This approach has been the subject of optimization studies for industrial-scale production.
Synthesis from Bisphenol AF
An alternative synthetic route involves the use of bisphenol AF (4,4′-(hexafluoroisopropylidene)diphenol) as the starting material. In this method, bisphenol AF is reacted with guanidine hydrochloride and nickel dichloride in ethanol under controlled temperature and pressure conditions. The reaction is typically conducted at 85°C under nitrogen atmosphere in an autoclave setup .
The detailed procedure includes:
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Combining 33.6g of bisphenol AF, 1.3g of nickel chloride, and 9.5g of guanidine hydrochloride with 165g of ethanol
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Conducting the reaction in an autoclave under nitrogen at 0.2MPa pressure at 85°C
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Post-reaction processing involving pH adjustment, liquid separation, and purification steps
This method has reported yields of up to 87.4% with a purity of 99.2% after recrystallization , representing a significant improvement over the Friedel-Crafts approach.
Substitution Reaction Method
A more recent patent describes a method involving a substitution reaction where 2,2-bis(4-halophenyl)hexafluoropropane or 2,2-bis(4-trifluoromethanesulfonylphenyl)hexafluoropropane is used as a starting material. This is reacted with an amine compound in the presence of a catalyst, followed by deprotection and purification steps to obtain the target product . This method claims advantages including milder reaction conditions, easier product purification, and higher reaction yields compared to traditional synthetic approaches.
Applications in Polymer Science
2,2-Bis(4-aminophenyl)hexafluoropropane has found significant applications in polymer science, particularly in the development of specialty polymers with enhanced properties.
Polyimide Synthesis
The most prominent application of 2,2-Bis(4-aminophenyl)hexafluoropropane is in the synthesis of high-performance polyimides. The diamine functionality allows it to react with dianhydrides to form polyimides with exceptional thermal stability, mechanical strength, and chemical resistance. These polymers are particularly valuable in aerospace components, electronics, automotive parts, and electrical insulation applications.
Research has shown that polyimides synthesized using 2,2-Bis(4-aminophenyl)hexafluoropropane exhibit improved solubility in organic solvents compared to conventional polyimides. This enhanced solubility facilitates processing and fabrication of the polymers into various forms such as films, coatings, and composite materials .
Gas Separation Membranes
Polyimides containing 2,2-Bis(4-aminophenyl)hexafluoropropane have demonstrated excellent gas permeability and selectivity properties, making them valuable in gas separation applications. Studies have shown that 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride/2,2-bis(4-aminophenyl)hexafluoropropane (6FDA-BAHF) polyimide with two -C(CF3)2- linkages in the polymer repeat unit displayed excellent performance for CO2/CH4 and O2/N2 separations .
The gas permeability of these polymers is substantially higher than conventional polyimides. For example, the permeabilities for O2 and CO2 were 3.7 and 3.1 times larger, respectively, than those of 6FDA-pp'ODA (4,4'-oxydianiline), a conventional 6FDA-based polyimide. The permselectivities for O2/N2 and CO2/CH4 were only 13% and 22% smaller, representing an excellent balance of permeability and selectivity .
Electronics and Optoelectronics
The incorporation of 2,2-Bis(4-aminophenyl)hexafluoropropane into polymer structures results in materials with favorable dielectric properties. These include low dielectric constants and dielectric losses, making such polymers suitable for applications in telecommunications, capacitors, and electronic devices .
Furthermore, the resulting polyimides often exhibit high optical transparency, which is beneficial for applications in optoelectronics and as substrates in solar cells. Research indicates that these properties stem from the steric effect of the trifluoromethyl substituents, which reduces intermolecular interactions, and their electron-withdrawing effect, which minimizes electron delocalization in the benzene rings .
Structure-Property Relationships
The unique molecular structure of 2,2-Bis(4-aminophenyl)hexafluoropropane significantly influences the properties of polymers synthesized from it. The presence of the hexafluoroisopropylidene (-C(CF3)2-) group introduces several key characteristics:
Thermal Stability
The hexafluoroisopropylidene group contributes to enhanced thermal stability of the resulting polymers. This is attributed to the strong C-F bonds and the steric hindrance provided by the bulky CF3 groups, which restrict chain mobility and increase the energy required for thermal degradation .
Optical Properties
The incorporation of 2,2-Bis(4-aminophenyl)hexafluoropropane into polyimide structures results in polymers with high optical transparency. Studies have shown that polyimide films containing this monomer can achieve transparency as high as 86% at 450 nm wavelength . This characteristic makes these materials suitable for applications in optoelectronics and photonics.
Safety Parameter | Details |
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Hazard Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation) |
Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fumes, IF IN EYES: Rinse cautiously with water) |
Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |
Hazard Codes | Xi: Irritant |
Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Phrases | S26-S37/39 (In case of contact with eyes, rinse immediately; Wear suitable gloves and eye/face protection) |
Proper handling practices should be followed when working with 2,2-Bis(4-aminophenyl)hexafluoropropane, including the use of appropriate personal protective equipment, adequate ventilation, and proper disposal methods .
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